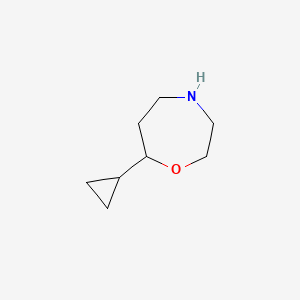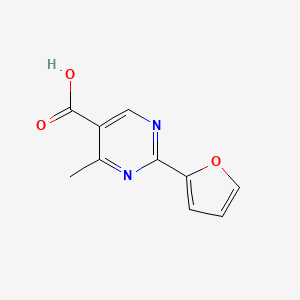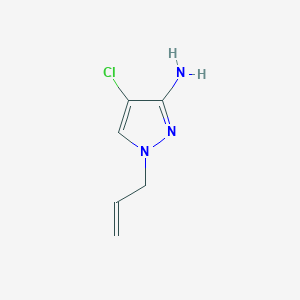![molecular formula C6H12N4S B13155608 1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13155608.png)
1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine is an organic compound that features a triazole ring substituted with a methylsulfanylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1H-1,2,4-triazol-3-amine with 3-(methylsulfanyl)propyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Catalytic hydrogenation
Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Various substituted triazole derivatives
科学的研究の応用
1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes.
類似化合物との比較
Similar Compounds
- 1,2-Bis[3-(Methylsulfanyl)propyl]benzene
- 1,3-Bis-methylsulfanyl-propan-2-ol
- Methylsulfanyl-benzene
Uniqueness
1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both a triazole ring and a methylsulfanylpropyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The triazole ring provides stability and potential biological activity, while the methylsulfanyl group offers reactivity and the ability to undergo further chemical modifications.
特性
分子式 |
C6H12N4S |
|---|---|
分子量 |
172.25 g/mol |
IUPAC名 |
1-(3-methylsulfanylpropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H12N4S/c1-11-4-2-3-10-5-8-6(7)9-10/h5H,2-4H2,1H3,(H2,7,9) |
InChIキー |
AVGDDKJZZXXQPB-UHFFFAOYSA-N |
正規SMILES |
CSCCCN1C=NC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13155529.png)





![4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13155555.png)


![1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B13155578.png)



